Cas no 2229179-35-3 (3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile)

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile
- 2229179-35-3
- EN300-1762360
-
- インチ: 1S/C10H10N2O4/c1-16-10-6-7(9(13)4-5-11)2-3-8(10)12(14)15/h2-3,6,9,13H,4H2,1H3
- InChIKey: MPAJKTHXXHIOLA-UHFFFAOYSA-N
- SMILES: OC(CC#N)C1C=CC(=C(C=1)OC)[N+](=O)[O-]
計算された属性
- 精确分子量: 222.06405680g/mol
- 同位素质量: 222.06405680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 99.1Ų
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762360-10.0g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1762360-10g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 10g |
$3376.0 | 2023-09-20 | ||
Enamine | EN300-1762360-0.25g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 0.25g |
$723.0 | 2023-09-20 | ||
Enamine | EN300-1762360-5g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1762360-0.05g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 0.05g |
$660.0 | 2023-09-20 | ||
Enamine | EN300-1762360-1.0g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1762360-0.1g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-1762360-2.5g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-1762360-0.5g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-1762360-5.0g |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |
2229179-35-3 | 5g |
$2277.0 | 2023-06-03 |
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrileに関する追加情報
Professional Introduction to 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile (CAS No. 2229179-35-3)
3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile, identified by the chemical abstracts service number CAS No. 2229179-35-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and molecular medicine. The presence of both hydroxyl and nitrile functional groups, coupled with an aromatic ring system, makes it a versatile intermediate for the development of novel therapeutic agents.
The structural framework of 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile consists of a propanenitrile backbone substituted with a hydroxyl group at the third carbon and an aromatic ring at the other end. The aromatic component is a nitro-substituted methoxybenzene, which imparts specific electronic and steric properties to the molecule. This combination of functional groups allows for diverse chemical transformations, making it a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural features. The nitro group in particular has been widely studied for its reactivity and ability to participate in various chemical reactions, including reduction to an amine or diazotization followed by coupling reactions. These properties make 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile a promising candidate for further investigation in medicinal chemistry.
Recent research has highlighted the importance of hydroxyl-containing compounds in drug development. Hydroxyl groups are commonly found in natural products and pharmaceuticals, often playing a crucial role in the biological activity of these molecules. The presence of a hydroxyl group in 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile suggests that it may exhibit significant biological activity, particularly in the context of enzyme inhibition or receptor binding.
The methoxy-substituted aromatic ring in this compound also contributes to its potential pharmacological relevance. Methoxy groups are frequently incorporated into drug molecules to enhance solubility, metabolic stability, and binding affinity. The nitro group further modulates the electronic properties of the aromatic system, influencing its reactivity and interactions with biological targets. Together, these functional groups create a complex molecular architecture that warrants further exploration.
One of the most exciting aspects of studying compounds like 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile is their potential as scaffolds for drug discovery. By modifying specific functional groups or introducing new ones, chemists can generate libraries of derivatives with tailored properties. These derivatives can then be screened for biological activity against various disease targets, including cancer, inflammation, and infectious diseases.
The synthesis of 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic methods. Key steps include the formation of the propanenitrile core, followed by functionalization with the hydroxyl group and the nitro-substituted methoxybenzene moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently and with high selectivity.
The versatility of this compound is further demonstrated by its utility in different chemical contexts. For instance, it can serve as a precursor for the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. Additionally, its reactivity with various nucleophiles allows for the introduction of additional functional groups, expanding its synthetic potential.
In conclusion, 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile (CAS No. 2229179-35-3) is a structurally interesting compound with significant potential in pharmaceutical chemistry. Its unique combination of functional groups makes it a valuable intermediate for drug discovery and molecular medicine. As research continues to uncover new applications for this compound and related derivatives, its importance in synthetic chemistry is likely to grow even further.
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